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molecular formula C13H18O4 B8633923 Methyl 5-isopropyl-2,4-dimethoxybenzoate

Methyl 5-isopropyl-2,4-dimethoxybenzoate

Cat. No. B8633923
M. Wt: 238.28 g/mol
InChI Key: KLQTYJRDFLWEJT-UHFFFAOYSA-N
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Patent
US08383619B2

Procedure details

Aqueous potassium hydroxide (50% w/v, 0.2 ml) was added to a suspension of methyl 5-isopropyl-2,4-dimethoxybenzoate (330 mg, 1.39 mmol) in methanol (5 ml) and water (2 ml) and the mixture was stirred and held at reflux for 3 hours. Upon cooling to room temperature the organic solvent was removed in vacuo and the residue acidified by the addition of 2M hydrochloric acid (10 ml). The organic material was extracted with ethyl acetate (2×30 ml) and the combined organic extracts were evaporated in vacuo to afford 5-isopropyl-2,4-dimethoxybenzoic acid (305 mg, 98%) as an off-white solid. 1H NMR (DMSO-d6) 12.07 (1H, br s), 7.57 (1H, s), 6.64 (1H, s), 3.90 (3H, s), 3.85 (3H, s), 3.13 (1H, m), 1.14 (6H, d). MS: [M+H]+ 225.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]([C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([O:13]C)=[O:12])([CH3:5])[CH3:4]>CO.O>[CH:3]([C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([OH:13])=[O:12])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)(C)C=1C(=CC(=C(C(=O)OC)C1)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue acidified by the addition of 2M hydrochloric acid (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with ethyl acetate (2×30 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=CC(=C(C(=O)O)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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